3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c1-4-3-15-7-12-6(8(9,10)11)5(2-14)13(4)7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMSLWLATJELTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858612 | |
| Record name | 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891670-10-3 | |
| Record name | 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves multiple steps, starting with the construction of the imidazo[2,1-b]thiazole core. One common approach is the cyclization of appropriate precursors, such as 2-aminothiazoles, with α-haloketones under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Unfortunately, the available search results do not offer comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of "3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde." However, the search results do provide some relevant information regarding the compound and related substances:
Information on this compound
- PubChem Record: PubChem identifies the compound with CID 72183121 and provides its structure, molecular formula (C8H5F3N2OS), molecular weight (234.20 g/mol), and other identifiers, including CAS number 891670-10-3 .
- Names and Identifiers: The compound is also known as 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde .
- Computed Properties: PubChem provides computed properties such as XLogP3-AA (3), hydrogen bond donor count (0), hydrogen bond acceptor count (6), topological polar surface area (62.6 Ų), and complexity (273) .
- Chemical Vendors: The PubChem entry lists chemical vendors for the compound .
- Chemscene: Mentions the compound with CAS No. 891670-10-3 and molecular formula C8H5F3N2OS .
Related Compounds and Research
- Imidazo[2,1-b]thiazoles: A patent discusses derivatives of imidazo[2,1-b]thiazoles and their use as pharmaceuticals .
- 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid: Another similar compound with PubChem CID 72183122 and molecular formula C8H5F3N2O2S is listed in PubChem .
- 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide: A related compound with PubChem CID 72183217 and molecular weight of 249.22 g/mol is also listed .
- Intracellular Evaluation: states that imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are a promising class of anti-tuberculosis agents that have shown potent activity in vitro and target QcrB .
- Selenylation: Describes a urea hydrogen peroxide-mediated sustainable protocol for the synthesis of selenylated imidazo[2,1-b]thiazole .
Mechanism of Action
The mechanism by which 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to desired biological or chemical outcomes. The exact pathways and molecular targets can vary depending on the specific application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde with key analogs:
Functional Group Impact
- Trifluoromethyl (CF₃) : Present in the target compound and its carboxylic acid analog, CF₃ enhances metabolic stability and hydrophobic interactions, making it favorable for crossing biological membranes .
- Aldehyde (CHO) : Provides a reactive site for forming Schiff bases or oximes (e.g., CITCO), enabling conjugation with amines or hydroxylamines .
- Carboxylic Acid (COOH) : Increases solubility in polar solvents and enables ionic interactions, contrasting with the aldehyde’s reactivity .
Biological Activity
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazo[2,1-b]thiazole family, characterized by a fused imidazole and thiazole ring structure. The presence of a trifluoromethyl group enhances its lipophilicity and may influence its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown inhibition against the Dihydrofolate reductase (DHFR) enzyme, which is crucial in various bacterial infections and certain cancers. The IC50 values for these compounds indicate potent inhibitory effects on DHFR, suggesting their potential as antimicrobial agents .
Anticancer Properties
The anticancer efficacy of imidazo[2,1-b]thiazole derivatives has been widely studied. In vitro tests have shown that these compounds can induce cytotoxic effects in various cancer cell lines. For example, some derivatives have demonstrated IC50 values in the submicromolar range against human cervix carcinoma (HeLa) and murine leukemia cells . The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis.
1. Inhibition of DHFR
A study evaluated a series of 3-methyl-imidazo[2,1-b]thiazole derivatives for their ability to inhibit DHFR. Compounds were synthesized and tested for their inhibitory profiles, with some exhibiting IC50 values as low as 0.1 µM, indicating strong potential for treating bacterial infections and certain cancers .
2. Antiproliferative Activity
Another investigation focused on the antiproliferative effects of imidazo[2,1-b]thiazole derivatives against pancreatic ductal adenocarcinoma cells. The results indicated that specific compounds could significantly reduce cell viability with GI50 values ranging from 1.4 to 4.2 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds targeting DHFR interfere with folate metabolism in pathogens and cancer cells.
- Cell Cycle Disruption : Induction of apoptosis through mitochondrial pathways has been observed in cancer cell lines treated with these compounds.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress, contributing to cell death in cancer cells.
Research Findings Summary Table
Q & A
What are the most reliable synthetic routes for 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde, and how do reaction conditions affect yields?
Level: Basic
Answer:
The compound can be synthesized via one-pot methods using imidazole-2-thiones, isocyanides, and azodicarboxylates (e.g., DEAD) as catalysts. Microwave irradiation significantly improves efficiency, reducing reaction times to 10–15 minutes with high yields (65–67%), compared to conventional heating, which requires 15+ hours and results in lower yields . Key variables include solvent choice (THF or ethanol), temperature control, and purification via chromatography. Optimizing these parameters minimizes side products and enhances scalability.
How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in imidazo[2,1-b]thiazole derivatives?
Level: Basic
Answer:
- ¹H NMR : Identifies substituent positions via chemical shifts. For example, the trifluoromethyl group (-CF₃) deshields adjacent protons, appearing as distinct singlets in δ 7.5–8.5 ppm .
- ¹³C NMR : Confirms carbonyl (C=O) and heterocyclic carbons, with aldehydes typically at δ 190–200 ppm.
- IR : Detects aldehyde C=O stretching (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Combined, these techniques validate regiochemistry and functional group integrity.
What advanced strategies address low yields in cross-coupling reactions involving this compound?
Level: Advanced
Answer:
Palladium-catalyzed amination under microwave irradiation enhances regioselectivity at the C-5 position. Using Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos ligand) with aryl amines achieves >80% yields. Solvent choice (DMF or acetonitrile) and temperature (80–100°C) are critical for suppressing bromine displacement side reactions . For sterically hindered amines, adding Cs₂CO₃ as a base improves coupling efficiency.
How does this compound interact with nuclear receptors like CAR, and what assays validate this?
Level: Advanced
Answer:
The compound’s aldehyde moiety enables oxime derivatization (e.g., CITCO), a selective CAR agonist. In vitro assays include:
- FRET assays : Measure CAR activation (EC₅₀ ~49 nM) with 50-fold selectivity over PXR .
- Primary hepatocyte models : Quantify CYP2B6 induction via qPCR, confirming receptor engagement .
Contradictory data at high concentrations (>10 µM) may arise from receptor downregulation, necessitating dose-response validation .
What computational methods predict the compound’s reactivity in nucleophilic substitutions?
Level: Advanced
Answer:
- DFT calculations : Model electrophilic susceptibility at the aldehyde carbon (LUMO maps).
- Molecular docking : Screens interactions with biological targets (e.g., CAR ligand-binding domain) .
- MD simulations : Assess stability of intermediates in polar solvents (e.g., DMSO). These methods guide rational design of derivatives with improved binding or synthetic accessibility.
How can researchers resolve contradictions in antitubercular activity data for imidazo[2,1-b]thiazole derivatives?
Level: Advanced
Answer:
Discrepancies may arise from strain-specific responses (e.g., M. tuberculosis H37Rv vs. clinical isolates). Methodological fixes:
- Standardized MIC assays : Use Middlebrook 7H9 broth with OADC enrichment for consistent bacterial growth .
- Metabolomic profiling : Identify off-target effects (e.g., lipid biosynthesis inhibition) via LC-MS .
- SAR studies : Modify the trifluoromethyl group to enhance membrane permeability .
What are the stability challenges for this compound under storage, and how are they mitigated?
Level: Basic
Answer:
The aldehyde group is prone to oxidation and humidity-driven degradation. Stabilization strategies:
- Storage : Argon-atmosphere vials at -20°C in anhydrous DMSO.
- Lyophilization : Preserve crystalline forms with <5% water content .
- Stabilizing agents : Add 1% BHT to prevent radical-mediated oxidation. Monitor purity via HPLC (C18 columns, acetonitrile/water gradient) .
How is the compound utilized in materials science, such as iridium complex synthesis?
Level: Advanced
Answer:
As a primary ligand, it coordinates with Ir(III) to form phosphorescent complexes. Key steps:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
